(2E)-3-[2-bromo-4-(carboxymethoxy)-5-ethoxyphenyl]prop-2-enoic acid
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Overview
Description
3-[2-BROMO-5-ETHOXY-4-(2-HYDROXY-2-OXOETHOXY)PHENYL]ACRYLIC ACID is an organic compound with a complex structure that includes bromine, ethoxy, hydroxy, and oxoethoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-BROMO-5-ETHOXY-4-(2-HYDROXY-2-OXOETHOXY)PHENYL]ACRYLIC ACID typically involves multi-step organic reactions. One common method includes the bromination of an ethoxy-substituted phenylacrylic acid, followed by the introduction of hydroxy and oxoethoxy groups through esterification and hydrolysis reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization, distillation, and chromatography are essential to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and ethoxy groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the carbonyl groups to alcohols.
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenylacrylic acids.
Scientific Research Applications
Chemistry: In organic synthesis, 3-[2-BROMO-5-ETHOXY-4-(2-HYDROXY-2-OXOETHOXY)PHENYL]ACRYLIC ACID serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the development of new synthetic pathways.
Biology and Medicine: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Industry: In the material science industry, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[2-BROMO-5-ETHOXY-4-(2-HYDROXY-2-OXOETHOXY)PHENYL]ACRYLIC ACID exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
- 3-[2-BROMO-5-METHOXY-4-(2-HYDROXY-2-OXOETHOXY)PHENYL]ACRYLIC ACID
- 3-[2-BROMO-5-ETHOXY-4-(2-HYDROXY-2-OXOETHOXY)PHENYL]PROPIONIC ACID
Comparison: Compared to similar compounds, 3-[2-BROMO-5-ETHOXY-4-(2-HYDROXY-2-OXOETHOXY)PHENYL]ACRYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H13BrO6 |
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Molecular Weight |
345.14 g/mol |
IUPAC Name |
(E)-3-[2-bromo-4-(carboxymethoxy)-5-ethoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H13BrO6/c1-2-19-10-5-8(3-4-12(15)16)9(14)6-11(10)20-7-13(17)18/h3-6H,2,7H2,1H3,(H,15,16)(H,17,18)/b4-3+ |
InChI Key |
SIXQMKHKQSTPTA-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OCC(=O)O |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=CC(=O)O)Br)OCC(=O)O |
Origin of Product |
United States |
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